NV-5138 (4-(difluoromethyl)-L-leucine) is a novel, synthetic, small molecule that acts as a potent and selective activator of the mechanistic target of rapamycin complex 1 (mTORC1) pathway. [, , , , ] This pathway plays a crucial role in regulating various cellular processes, including cell growth, proliferation, survival, and protein synthesis. [, , ] NV-5138 achieves its selectivity by directly modulating sestrins, a family of proteins that regulate mTORC1 activity in response to diverse stimuli, including amino acid availability. [, , ] Due to its unique mechanism of action and ability to effectively cross the blood-brain barrier, NV-5138 has emerged as a promising candidate for investigating novel therapeutic strategies for conditions such as treatment-resistant depression. [, , ]
The synthesis of NV-5138 involves creating a compound that mimics the structure of leucine while incorporating specific modifications to enhance its binding affinity for Sestrin2. The compound's structure can be described as ((S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid). The synthesis process includes:
Technical details regarding the specific reaction conditions and yields are typically proprietary or not fully disclosed in public literature .
The molecular structure of NV-5138 is defined by its chemical formula and a molar mass of approximately 181.183 g/mol. The IUPAC name for NV-5138 is ((S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid).
The three-dimensional structure reveals that NV-5138 occupies the leucine-binding pocket in Sestrin2, forming critical interactions that stabilize its binding .
NV-5138 has been shown to undergo specific interactions within biological systems rather than traditional chemical reactions. Its primary action involves binding to Sestrin2, which leads to the activation of mTORC1 signaling pathways.
The mechanism by which NV-5138 operates involves several key processes:
The pharmacokinetics indicate a short half-life of approximately three hours in rat models, suggesting rapid onset but transient effects on mTORC1 signaling .
Relevant data regarding its solubility and stability under various conditions are crucial for formulation development .
NV-5138 is primarily under investigation for its potential use in treating major depressive disorder and treatment-resistant depression. Preclinical studies have demonstrated its ability to produce rapid antidepressant effects comparable to those induced by ketamine but through a unique mechanism involving mTORC1 activation rather than NMDA receptor antagonism.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2